molecular formula C14H7F5N4O B2626295 3,4-difluoro-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]benzamide CAS No. 2034503-87-0

3,4-difluoro-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]benzamide

Cat. No.: B2626295
CAS No.: 2034503-87-0
M. Wt: 342.229
InChI Key: WKWATINNTJCSDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Difluoro-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]benzamide is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with a trifluoromethyl group at position 2 and a 3,4-difluorobenzamide moiety at position 4. This structure confers unique electronic and steric properties, making it a candidate for therapeutic applications, particularly in oncology. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the difluorobenzamide substituent may influence target binding affinity and selectivity .

Properties

IUPAC Name

3,4-difluoro-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7F5N4O/c15-9-2-1-7(3-10(9)16)13(24)21-8-5-20-12-4-11(14(17,18)19)22-23(12)6-8/h1-6H,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKWATINNTJCSDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)NC2=CN3C(=CC(=N3)C(F)(F)F)N=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7F5N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3,4-difluoro-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]benzamide typically involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group. The reaction is carried out in acetic acid to yield 7-difluoromethylpyrazolo[1,5-a]pyrimidines, while the use of trifluoroacetic acid predominantly forms 5-difluoromethylpyrazolo[1,5-a]pyrimidine derivatives . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

Functionalization of the Pyrimidine Core

The pyrimidine core is functionalized to introduce the trifluoromethyl group and a reactive site for substitution:

  • Trifluoromethylation : Ethyl trifluoroacetoacetate is used as a precursor in condensation reactions to introduce the CF3 group at the 2-position .

  • Substitution at the 6-position : The pyrimidine is substituted with a leaving group (e.g., iodide) via a reaction with KI and Cs2CO3 in acetone at 25°C for 7–8 hours .

Key reaction :

Pyrimidine core6 iodopyrazolo 1 5 a pyrimidineKI Cs2CO3,acetone6 substituted pyrazolo 1 5 a pyrimidine\text{Pyrimidine core}\rightarrow \text{6 iodopyrazolo 1 5 a pyrimidine}\xrightarrow{\text{KI Cs}_2\text{CO}_3,\text{acetone}}\text{6 substituted pyrazolo 1 5 a pyrimidine}

--

4. Coupling the Pyrazolo[1,5-a]pyrimidine and Benzamide

he final coupling step involves:

. Substitution : The 6-iodopyrazolo[1,5-a]pyrimidine reacts with the benzamide under catalytic conditions (e.g., CuI, DMF) to form the target compound .
2. Purification : The product is purified via column chromatography (petroleum ether/ethyl acetate).

Key reaction*:

$
\text{6-iodopyrazolo[1,5-a]pyrimidine} + \text{Benzamide} \xrightarrow{\text{Cs}_2\text{CO}_3, \text{acetone}} \text{Target Compound}

Table 1: Reaction Conditions and Yields

|

Step |

Scientific Research Applications

Chemical Properties and Structure

The molecular formula for 3,4-difluoro-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]benzamide is C14H7F5N4OC_{14}H_7F_5N_4O with a molecular weight of approximately 342.22 g/mol. The compound features a complex structure that includes a pyrazolo-pyrimidine core, which is known for its diverse biological activities and potential applications in drug development.

Trk Kinase Inhibition

One of the primary applications of this compound is as an inhibitor of tropomyosin receptor kinases (Trk). Trk kinases are crucial in various cellular processes such as neuronal growth and differentiation. Inhibitors targeting these kinases have therapeutic potential in treating cancers and neurodegenerative diseases. Research has indicated that derivatives of pyrazolo[1,5-a]pyrimidine compounds exhibit promising activity against Trk kinases, suggesting that 3,4-difluoro-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]benzamide could be developed into a potent therapeutic agent .

Anticancer Activity

Studies have shown that compounds containing the pyrazolo[1,5-a]pyrimidine scaffold can demonstrate significant anticancer properties. The unique structural features of 3,4-difluoro-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]benzamide may enhance its efficacy against various cancer cell lines through mechanisms such as apoptosis induction or cell cycle arrest .

Fluorophores for Biological Imaging

The compound has been explored for its potential as a fluorophore due to its photophysical properties. Pyrazolo[1,5-a]pyrimidines have been identified as suitable candidates for use in biological imaging applications. They can serve as lipid droplet biomarkers in cancerous cells like HeLa cells and normal cells such as L929 . The ability to visualize cellular structures using these compounds could significantly advance research in cell biology and cancer diagnostics.

Organic Electronics

The unique electronic properties of pyrazolo[1,5-a]pyrimidine derivatives make them suitable for applications in organic electronics. Their ability to act as semiconductors can be harnessed in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic devices . The incorporation of fluorinated groups enhances their stability and performance in electronic applications.

Case Study 1: Trk Kinase Inhibition

A study published in a patent document highlighted the synthesis and evaluation of various substituted pyrazolo[1,5-a]pyrimidine derivatives for their inhibitory activity against Trk kinases. The results indicated that modifications to the core structure could lead to improved potency and selectivity against specific Trk isoforms .

Case Study 2: Biological Imaging

Research conducted on the optical properties of pyrazolo[1,5-a]pyrimidines demonstrated their utility as fluorescent probes. The study illustrated how these compounds could differentiate between cancerous and non-cancerous cells based on their fluorescence characteristics .

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]benzamide involves its interaction with specific molecular targets, such as CDK2/cyclin A2. The compound inhibits the activity of CDK2, leading to alterations in cell cycle progression and induction of apoptosis in cancer cells . The presence of fluorine atoms enhances its binding affinity and selectivity towards the target enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazolo[1,5-a]pyrimidine Derivatives

The pyrazolo[1,5-a]pyrimidine scaffold is widely explored in medicinal chemistry. Below is a comparison with key analogs:

Compound Name Substituents Biological Activity Key Findings Reference ID
Target Compound 2-(CF₃), 6-(3,4-F₂-benzamide) Antiproliferative (PIK3CA/AKT1 mutants) Synergistic effect with palbociclib in MCF7 cells; CI < 1 indicates synergy
7-rh Benzamide 3-(2-(pyrazolo[1,5-a]pyrimidin-6-yl)-ethynyl) Antiproliferative IC₅₀ in nanomolar range; used in combination therapies
Benzofuran-Pyrazolo[1,5-a]pyrimidine Benzofuran at position 6 Synthetic intermediate Structural stability confirmed via spectral data; no bioactivity reported

Key Observations :

  • The trifluoromethyl group in the target compound enhances cellular permeability compared to non-fluorinated analogs .
Antimicrobial Pyrazole Derivatives

While the target compound lacks direct antimicrobial data, structurally related pyrazole-based analogs exhibit notable activity:

Compound Class Substituents Antimicrobial Activity (50 μg/mL) Reference ID
N-[3-(4-Quinazolinyl)aminopyrazole-4-carbonyl]hydrazones Quinazoline-pyrazole hybrids Inhibition of Fusarium graminearum (wheat blight) and Valsa mali (apple canker)

Structural Insights :

  • The pyrazole ring in both the target compound and antimicrobial analogs is critical for binding to biological targets. However, the absence of a quinazoline moiety in the target compound may limit its antimicrobial efficacy .
Antiproliferative Activity
  • Target Compound : Demonstrates potent growth inhibition in PIK3CA/AKT1-mutant MCF7 cells (SRB assay, CI = 0.3–0.7 with palbociclib) .
  • 7-rh Benzamide: Shows comparable activity but requires higher concentrations for monotherapy, highlighting the advantage of fluorinated substituents in the target compound .
Methodological Considerations
  • The Sulforhodamine B (SRB) assay, first described by Mosmann (1983), was employed to quantify cell proliferation, ensuring reproducibility across studies .

Biological Activity

3,4-Difluoro-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]benzamide is a fluorinated compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the compound's synthesis, biological activity, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C14H7F5N4O
  • Molecular Weight : 342.2236 g/mol
  • CAS Number : 2034503-87-0

The compound features a benzamide structure with difluoro and trifluoromethyl substitutions, which may enhance its biological activity through increased lipophilicity and altered interaction with biological targets.

Inhibition of Kinases

Research indicates that compounds similar to 3,4-difluoro-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]benzamide exhibit significant inhibition of various kinases. For instance:

  • Trk Kinase Inhibitors : The compound has been identified as an inhibitor of Trk kinases, which are implicated in several cancers and neurological disorders. Inhibition of Trk kinases can lead to reduced tumor growth and improved patient outcomes in certain cancer types .

Antiproliferative Activity

The antiproliferative effects of the compound have been evaluated against various cancer cell lines. Table 1 summarizes the IC50 values for different cell lines:

Cell LineIC50 (nM)
MCF-7 (Breast)45
HCT-116 (Colon)6
HepG-2 (Liver)48

These results indicate that the compound exhibits potent cytotoxicity against these cancer cell lines, suggesting its potential as an anticancer agent .

Structure-Activity Relationship (SAR)

A detailed SAR study has been conducted to understand how modifications to the chemical structure influence biological activity. Key findings include:

  • Fluorine Substituents : The presence of multiple fluorine atoms enhances binding affinity to target proteins by increasing hydrophobic interactions.
  • Aromatic Systems : The benzamide moiety contributes to improved selectivity for certain kinases compared to non-fluorinated analogs .

Case Studies

Several case studies highlight the effectiveness of this compound in preclinical models:

  • Trk Kinase Inhibition : A study demonstrated that compounds structurally related to 3,4-difluoro-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]benzamide significantly inhibited TrkA and TrkB activity in vitro, leading to reduced viability in cancer cell lines expressing these receptors .
  • Anticancer Efficacy : In vivo studies showed that administration of the compound resulted in tumor regression in xenograft models of breast and colon cancer, supporting its potential as a therapeutic agent .

Q & A

Q. What are the key synthetic methodologies for preparing 3,4-difluoro-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]benzamide, and how do reaction conditions influence yield and purity?

  • Methodology : The compound is synthesized via a multi-step process involving: (i) Coupling of fluorinated benzoyl chloride with pyrazolo[1,5-a]pyrimidin-6-amine intermediates under anhydrous conditions (e.g., DMF as solvent, K2_2CO3_3 as base) . (ii) Fluorination using agents like DAST (diethylaminosulfur trifluoride) to introduce trifluoromethyl groups at the pyrimidine C2 position .
  • Critical Factors : Temperature control (60–80°C), inert atmosphere (N2_2), and purification via column chromatography (silica gel, ethyl acetate/hexane) are essential to achieve >90% purity. NMR (¹H/¹⁹F) and HPLC-MS are used for validation .

Q. What is the proposed mechanism of action for this compound in cancer research, and what experimental assays validate its target engagement?

  • Mechanism : The compound acts as a selective inhibitor of discoidin domain receptor 1 (DDR1), a tyrosine kinase implicated in tumor progression and fibrosis. It binds to the ATP-binding pocket, blocking collagen-induced DDR1 autophosphorylation .
  • Validation Assays :
  • Kinase Assays : IC50_{50} values determined using recombinant DDR1 kinase domains and ATP-competitive luminescence assays .
  • Cellular Proliferation : SRB assays in DDR1-overexpressing cell lines (e.g., MCF7) show dose-dependent growth inhibition (IC50_{50} = 0.2–1.0 µM) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported IC50_{50}50​ values for DDR1 inhibition across different cellular models?

  • Data Analysis : Discrepancies arise due to: (i) Cell line variability (e.g., endogenous DDR1 expression levels in MCF7 vs. engineered HEK293T cells). (ii) Assay conditions (e.g., serum-free vs. serum-containing media affecting ligand availability).
  • Resolution Strategy :
  • Standardize assays using isogenic cell lines and confirm target engagement via Western blot for phosphorylated DDR1 .
  • Cross-validate with orthogonal methods like thermal shift assays to measure binding affinity .

Q. What structural modifications enhance selectivity for DDR1 over off-target kinases (e.g., DDR2, SRC family kinases)?

  • SAR Insights :
  • Pyrazolo[1,5-a]pyrimidine Core : Substitution at C6 with trifluoromethyl improves DDR1 selectivity by sterically hindering DDR2 binding .
  • Benzamide Moiety : 3,4-Difluoro substitution optimizes hydrophobic interactions with DDR1’s hinge region, reducing off-target effects .
    • Experimental Validation :
  • Kinome-wide profiling (e.g., Eurofins KinaseProfiler) confirms >100-fold selectivity for DDR1 over DDR2 .

Q. How does the compound perform in combination therapies, and what statistical methods quantify synergistic effects?

  • Combination Studies :
  • Synergy with CDK4/6 Inhibitors : In PIK3CA-mutant MCF7 cells, combining with palbociclib reduces viability synergistically (Combination Index, CI = 0.3–0.5 via CalcuSyn 2.0) .
    • Statistical Analysis :
  • Chou-Talalay method for CI calculation, validated by dose-effect matrix assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.